molecular formula C13H11BF3KO B1592944 Potassium (4-benzyloxyphenyl)trifluoroborate CAS No. 850623-47-1

Potassium (4-benzyloxyphenyl)trifluoroborate

Cat. No.: B1592944
CAS No.: 850623-47-1
M. Wt: 290.13 g/mol
InChI Key: PMDBNNXIBAIJMQ-UHFFFAOYSA-N
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Description

Potassium (4-benzyloxyphenyl)trifluoroborate (CAS: 850623-47-1) is a bench-stable organotrifluoroborate salt with the molecular formula C₁₃H₁₁BF₃KO and a molecular weight of 290.13 g/mol . It is widely employed in Suzuki-Miyaura cross-coupling reactions due to its tetracoordinate boron center, which confers superior stability compared to tricoordinate boronic acids. This stability minimizes protodeboronation and oxidation, making it suitable for multi-step syntheses . The 4-benzyloxyphenyl substituent provides an electron-donating group via the benzyloxy moiety, influencing reactivity in coupling reactions. The compound is commercially available with a purity of 95% and is typically stored under inert conditions .

Properties

IUPAC Name

potassium;trifluoro-(4-phenylmethoxyphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF3O.K/c15-14(16,17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11;/h1-9H,10H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDBNNXIBAIJMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)OCC2=CC=CC=C2)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635796
Record name Potassium [4-(benzyloxy)phenyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850623-47-1
Record name Potassium [4-(benzyloxy)phenyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name potassium [4-(benzyloxy)phenyl]trifluoroboranuide
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Preparation Methods

General Synthetic Strategy

The preparation typically follows a multi-step sequence involving:

  • Halogen-lithium exchange or direct lithiation of the 4-benzyloxyphenyl precursor.
  • Reaction with a borate compound to form an organoboron intermediate.
  • Conversion of the organoboron intermediate to the potassium organotrifluoroborate salt via reaction with potassium hydrogen fluoride.

These steps can be conducted either as discrete stages or as a telescoped process without isolation of intermediates, enhancing efficiency and yield.

Detailed Stepwise Preparation Methods

Three-Step Process

This classical approach involves:

  • Protection and Lithiation:

    • The hydroxyl group of the 4-benzyloxyphenyl precursor is protected if necessary.
    • Halogen-lithium exchange is performed using an organolithium reagent (e.g., n-butyllithium) at low temperatures (typically -78°C to 0°C).
  • Borate Reaction:

    • The resulting organolithium intermediate is reacted with a borate compound (e.g., trialkyl borate) to yield an organoboron intermediate.
    • The reaction temperature is maintained around -75°C initially and then gradually increased to promote completion.
    • Reaction time ranges from 30 minutes to 90 minutes.
  • Formation of Potassium Trifluoroborate:

    • The organoboron intermediate is treated with potassium hydrogen fluoride (KHF2), typically in 3 to 5 equivalents.
    • The reaction is conducted at 0 to 25°C for 10 to 60 minutes.
    • The reaction mixture is acidified to pH 1 to 4 to facilitate conversion.
    • After solvent removal, the product is purified by dissolving in anhydrous solvents (acetone, methanol, ethanol, acetonitrile) and filtration to remove insoluble salts.

This method yields the potassium (4-benzyloxyphenyl)trifluoroborate salt with high purity and good yield without isolating intermediates, streamlining the process.

Two-Step Process

An alternative, more streamlined method involves:

  • One-Pot Reaction:

    • A mixture of the 4-benzyloxyphenyl precursor and the borate compound is reacted simultaneously with an organolithium reagent.
    • This forms the organoboron intermediate in situ without isolation.
  • Conversion to Potassium Salt:

    • The intermediate is then reacted with potassium hydrogen fluoride under similar conditions as above.
    • Reaction termination and purification follow the same protocol.

This method reduces the number of steps and handling, potentially improving scalability and cost-effectiveness.

Reaction Conditions and Solvents

  • Solvents: Anhydrous ethers such as diethyl ether, tetrahydrofuran (THF), or mixtures thereof are preferred for lithiation and borate reactions due to their ability to stabilize organolithium reagents.
  • Temperature: Lithiation and borate addition are performed at low temperatures (-78°C to 0°C) to control reactivity and prevent side reactions.
  • Potassium Hydrogen Fluoride Reaction: Conducted at mild temperatures (0–25°C) to convert the boronate intermediate to the trifluoroborate salt.
  • pH Control: Acidification to pH 1–4 is critical for efficient conversion and product stability.

Summary Table of Preparation Parameters

Step Reagents/Conditions Temperature Time Notes
Lithiation Organolithium reagent (e.g., n-BuLi) -78°C to 0°C 30 min to 1 hour Protect hydroxyl if required
Borate Reaction Borate compound (e.g., trialkyl borate) Start at -75°C, then raise 30–90 minutes Gradual temperature increase recommended
Conversion to K trifluoroborate Potassium hydrogen fluoride (3-5 eq) 0–25°C 10–60 minutes pH adjusted to 1–4, reaction terminated with water
Purification Anhydrous solvents (acetone, methanol, ethanol, acetonitrile) Ambient Until complete dissolution and filtration Removal of insoluble salts by filtration

Research Findings and Advantages

  • The described methods allow preparation of potassium organotrifluoroborate salts bearing hydroxyl groups, which are otherwise challenging due to potential side reactions.
  • The telescoped process without intermediate isolation reduces time, labor, and cost.
  • The use of potassium hydrogen fluoride ensures high conversion efficiency to the trifluoroborate salt.
  • The compounds prepared are stable, easy to handle, and suitable for various organic synthesis applications, including palladium-catalyzed Suzuki coupling and rhodium-catalyzed addition reactions.
  • The methods are scalable and adaptable to industrial synthesis with appropriate solvent and temperature control.

Comparative Notes on Related Compounds

While specific literature on this compound is limited, closely related compounds such as potassium (2-benzyloxyphenyl)trifluoroborate are synthesized via similar routes involving boronic acids and potassium bifluoride. Industrial synthesis often employs continuous-flow chemistry to enhance yield and purity, although this approach is more commonly documented for positional isomers.

Chemical Reactions Analysis

Types of Reactions: Potassium (4-benzyloxyphenyl)trifluoroborate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used to substitute the trifluoroborate group.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted compounds with different functional groups.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
Potassium (4-benzyloxyphenyl)trifluoroborate is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds. These reactions are crucial for synthesizing pharmaceuticals and agrochemicals. The general reaction can be summarized as follows:

Ar BF3K+Ar XPd catalystAr Ar +BX2\text{Ar BF}_3\text{K}+\text{Ar X}\xrightarrow{\text{Pd catalyst}}\text{Ar Ar }+\text{BX}_2

Where Ar\text{Ar} and Ar \text{Ar } represent aromatic groups, and XX is a halogen atom.

Table 1: Reaction Conditions for Suzuki Coupling

Reaction ComponentDescription
Reagents This compound, aryl halide
Catalyst Palladium-based catalyst
Base Potassium carbonate or similar
Solvent Alcoholic solvent or aqueous
Temperature Elevated temperatures (60-100°C)

Medicinal Chemistry

This compound serves as a precursor for the synthesis of biologically active molecules. Its ability to form carbon-carbon bonds makes it an essential building block in drug development.

Case Study: Synthesis of Anticancer Agents
Research has demonstrated the use of this compound in synthesizing potential anticancer agents through cross-coupling reactions with various aryl halides. The resulting biaryl compounds exhibit promising biological activity against cancer cell lines.

Material Science

The compound is also used in the development of advanced materials, including polymers and electronic components. Its stability and reactivity allow for the incorporation of functional groups that enhance material properties.

Biochemical Mechanisms

This compound acts as a strong nucleophile, facilitating various biochemical transformations:

  • Nucleophilic Substitution : Engaging with electrophiles to form new carbon-carbon bonds.
  • Oxidation Reactions : Participating in oxidation processes to convert organotrifluoroborates into phenolic compounds.

The biological role of this compound extends beyond synthetic applications; it also influences cellular processes:

PropertyDescription
Biological Role Nucleophile facilitating carbon-carbon bond formation
Mechanisms Nucleophilic substitution, cross-coupling reactions
Stability Stable under inert atmosphere; resistant to degradation
Cellular Effects Modulates gene expression; influences cellular metabolism

Mechanism of Action

The mechanism by which Potassium (4-benzyloxyphenyl)trifluoroborate exerts its effects involves its ability to act as a Lewis acid, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in cross-coupling reactions, the compound may interact with palladium catalysts to form new carbon-carbon bonds.

Comparison with Similar Compounds

Potassium (3-Benzyloxyphenyl)trifluoroborate (CAS: 329976-73-0)

  • Structural Difference : Meta-substitution of the benzyloxy group vs. para-substitution in the 4-benzyloxy derivative.
  • Reactivity Impact : Para-substitution generally enhances electronic conjugation, improving cross-coupling efficiency compared to meta-substituted analogues .

Potassium Benzyltrifluoroborate (CAS: 216434-82-1)

  • Structural Difference : Lacks the aryl ring; the benzyl group is directly bonded to boron.
  • Reactivity Impact : The absence of an aryl spacer reduces steric hindrance but may limit electronic tuning in reactions .

Potassium (4-(2-Hydroxyethyl)phenyl)trifluoroborate (CAS: 1015082-81-1)

  • Structural Difference : A hydroxyl-ethyl substituent replaces the benzyloxy group.
  • Reactivity Impact: The hydrophilic hydroxyethyl group may reduce solubility in non-polar solvents, complicating reaction conditions .

Functional Class Comparisons

Acyltrifluoroborates (e.g., Potassium (2-Phenylacetyl)trifluoroborate)

  • Stability : Acyltrifluoroborates are less stable than aryl derivatives due to susceptibility to rearrangement and oxidation. For example, acyl derivatives decompose to tertiary alcohols or ketones, whereas 4-benzyloxyphenyltrifluoroborate remains intact under similar conditions .
  • Utility : Acyltrifluoroborates are specialized for amide formation with azides, whereas aryltrifluoroborates excel in biaryl synthesis .

Alkenyltrifluoroborates (e.g., Potassium Vinyltrifluoroborate)

  • Hybridization : Alkenyltrifluoroborates feature sp²-hybridized boron, enabling stereoselective couplings.
  • Reactivity : Vinyltrifluoroborates achieve high yields (70–80%) in couplings with aryl halides but require precise base selection (e.g., Et₃N) to avoid side reactions .

Comparison with Boronic Acids

Stability

  • Potassium trifluoroborates resist protodeboronation and oxidation, whereas boronic acids degrade under basic or aqueous conditions. For example, aryl boronic acids generate side products (2–40%) in Suzuki couplings, while trifluoroborates suppress these via controlled hydrolysis to boronic acids in situ .

Reaction Performance

  • Yield : Trifluoroborates often outperform boronic acids. For instance, 4-benzyloxyphenyltrifluoroborate achieves >95% yield in optimized Suzuki reactions, whereas its boronic acid counterpart yields variably (55–95%) .
  • Conditions : Trifluoroborates require aqueous solvent systems (e.g., THF/H₂O) and KF additives to stabilize reactive intermediates .

Data Tables

Table 1. Physicochemical Properties of Selected Trifluoroborates

Compound CAS Molecular Weight (g/mol) Substituent Stability Notes
Potassium (4-benzyloxyphenyl)trifluoroborate 850623-47-1 290.13 Para-benzyloxy High stability; inert to protodeboronation
Potassium (3-benzyloxyphenyl)trifluoroborate 329976-73-0 290.13 Meta-benzyloxy Moderate conjugation; lower coupling efficiency
Potassium Benzyltrifluoroborate 216434-82-1 216.43 Benzyl Low steric hindrance; limited electronic tuning

Table 2. Suzuki-Miyaura Cross-Coupling Performance

Substrate Partner Yield (%) Key Conditions Reference
This compound 4-Bromobenzonitrile 95 Pd catalyst, THF/H₂O, KF
Potassium Vinyltrifluoroborate 4-Bromobenzonitrile 76 Pd catalyst, Et₃N
4-Benzyloxyphenylboronic Acid 4-Bromobenzonitrile 55–95 Pd catalyst, variable base

Q & A

Q. What are the standard synthetic routes for preparing potassium (4-benzyloxyphenyl)trifluoroborate?

Methodological Answer: Potassium aryltrifluoroborates are typically synthesized via reaction of the corresponding boronic acid with potassium fluoride (KF) in aqueous or mixed solvent systems. For example:

Dissolve 4-benzyloxyphenylboronic acid in tetrahydrofuran (THF) and add aqueous KF (1.5–2 equiv).

Stir at room temperature for 12–24 hours.

Filter the precipitate, wash with cold THF, and dry under vacuum .
Key considerations: Use anhydrous conditions to avoid hydrolysis and monitor reaction progress via 19F^{19}\text{F} NMR to confirm trifluoroborate formation .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: This reagent participates in palladium-catalyzed couplings with aryl halides (e.g., bromides, chlorides). A typical protocol:

Combine the trifluoroborate (1.2 equiv), aryl halide (1 equiv), Pd catalyst (e.g., Pd(PPh3_3)4_4, 2–5 mol%), and a base (e.g., K2_2CO3_3, Cs2_2CO3_3) in a solvent system like THF/H2_2O (10:1).

Heat at 60–80°C for 6–12 hours under inert atmosphere.

Extract the product and purify via column chromatography .
Note: Aqueous solvents enhance reactivity by generating reactive boronic acid intermediates in situ .

Q. What purification techniques are recommended for potassium aryltrifluoroborates?

Methodological Answer:

  • Recrystallization: Use ethanol/water mixtures to remove excess KF.
  • Chromatography: For trace impurities, employ silica gel with ethyl acetate/hexane (avoid prolonged exposure to moisture).
  • Storage: Store at -20°C under argon to prevent decomposition; avoid repeated freeze-thaw cycles .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Use PPE: Nitrile gloves, lab coat, and safety goggles.
  • Work in a fume hood to avoid inhalation of fine particles.
  • In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention due to potential skin corrosion .

Q. How does the benzyloxy group influence the compound’s stability?

Methodological Answer: The electron-donating benzyloxy group enhances stability against protodeboronation compared to electron-deficient aryltrifluoroborates. Stability tests:

Monitor 11B^{11}\text{B} NMR in D2_2O at varying pH (4–10).

Observe slower degradation at neutral pH (t1/2_{1/2} > 48 hours) compared to acidic/basic conditions .

Advanced Research Questions

Q. What roles do endogenous boronic acid and fluoride play in Suzuki-Miyaura coupling?

Methodological Answer: During coupling, hydrolysis of the trifluoroborate generates trace boronic acid (R-B(OH)2_2) and fluoride (F^-). These species:

Activate the catalyst: Fluoride facilitates Pd-O-F bond formation, accelerating oxidative addition.

Suppress side reactions: Fluoride stabilizes Pd intermediates, reducing homocoupling byproducts .

Q. How can reaction conditions be optimized for challenging substrates?

Methodological Answer:

  • Solvent: Use toluene/H2_2O (3:1) for hydrophobic substrates to improve phase transfer.
  • Base: Switch from K2_2CO3_3 to Cs2_2CO3_3 for sterically hindered aryl chlorides.
  • Additives: Add 1–5 mol% tetrabutylammonium bromide (TBAB) to enhance solubility .

Q. What strategies mitigate protodeboronation during cross-coupling?

Methodological Answer:

  • Temperature control: Perform reactions below 60°C to slow degradation.
  • Base selection: Use mild bases (e.g., K3_3PO4_4) instead of strong bases like KOH.
  • Additives: Include 1 equiv of pinacol to stabilize boronate intermediates .

Q. Are there alternative coupling reagents beyond palladium catalysts?

Methodological Answer: Emerging systems include:

  • Nickel catalysts: Effective for aryl ethers but require ligands like dtbbpy.
  • Photoredox systems: Enable coupling under visible light with Ru or Ir complexes .

Q. How does fluorine substitution at the benzyl position affect reactivity?

Methodological Answer: Fluorine increases electrophilicity of the aryl ring, accelerating transmetalation. Comparative studies:

Synthesize 4-fluorobenzyl and 4-benzyloxy analogs.

Measure coupling rates via 19F^{19}\text{F} NMR kinetics (kobs_{\text{obs}} increases by 2–3x with fluorine) .

Q. What analytical techniques validate the structure of trifluoroborate derivatives?

Methodological Answer:

  • NMR: 19F^{19}\text{F} NMR (δ -135 to -145 ppm for BF3_3^-), 11B^{11}\text{B} NMR (δ 3–5 ppm).
  • Mass spectrometry: ESI-MS in negative ion mode confirms [M-K]^- .

Q. How do solvent polarity and solubility impact reaction efficiency?

Methodological Answer:

  • Polar aprotic solvents (DMF, DMSO): Increase reaction rates but risk boronate decomposition.
  • Biphasic systems (toluene/H2_2O): Ideal for substrates with logP > 3. Conduct Hansen solubility parameter analysis to optimize .

Q. How can computational modeling predict coupling outcomes?

Methodological Answer:

  • DFT calculations: Model transition states to identify rate-limiting steps (e.g., transmetalation vs. reductive elimination).
  • QTAIM analysis: Assess noncovalent interactions (e.g., Pd···F) in zwitterionic intermediates .

Q. How should contradictory data on solvent effects be resolved?

Methodological Answer: Contradictions (e.g., THF/H2_2O vs. toluene/H2_2O) arise from substrate-specific solvation. Resolve via:

Design a DoE (Design of Experiments) matrix varying solvent, base, and temperature.

Use multivariate regression to identify dominant factors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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